2,4-Pyridinedimethanamine
Description
2,4-Pyridinedimethanamine (CAS: Not explicitly provided in evidence) is a pyridine derivative featuring two methylamine (-CH2NH2) groups at the 2- and 4-positions of the pyridine ring. This structural motif confers unique chemical properties, such as enhanced basicity and coordination capacity, making it valuable in coordination chemistry, pharmaceutical synthesis, and materials science.
Properties
CAS No. |
105250-18-8 |
|---|---|
Molecular Formula |
C7H11N3 |
Molecular Weight |
137.18 g/mol |
IUPAC Name |
[2-(aminomethyl)pyridin-4-yl]methanamine |
InChI |
InChI=1S/C7H11N3/c8-4-6-1-2-10-7(3-6)5-9/h1-3H,4-5,8-9H2 |
InChI Key |
GXHOGVGNEYUPMW-UHFFFAOYSA-N |
SMILES |
C1=CN=C(C=C1CN)CN |
Canonical SMILES |
C1=CN=C(C=C1CN)CN |
Synonyms |
2,4-Pyridinedimethanamine(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
2,6-Pyridinedimethanamine (CAS: 686722-41-8)
- Structure : Substitution at 2- and 6-positions of the pyridine ring, with bulky tert-butylphenyl groups attached to the amine moieties .
- Molecular Formula : C81H95N3 (vs. hypothetical C7H11N3 for unmodified 2,4-Pyridinedimethanamine).
- Key Differences :
- Steric Effects : The 2,6-isomer’s bulky substituents hinder coordination to metal centers compared to the 2,4-isomer, which may have less steric hindrance.
- Applications : The 2,6-derivative’s large molecular weight (1110.64 g/mol) suggests use in supramolecular chemistry or catalysis, whereas the 2,4-isomer’s simpler structure may favor pharmaceutical intermediates .
Pyridine-2,4-diyldimethanol (CAS: 21071-04-5)
- Structure : Features hydroxyl (-CH2OH) groups at the 2- and 4-positions instead of methylamine groups .
- Molecular Formula: C7H9NO2 (vs. C7H11N3 for this compound).
- Key Differences: Reactivity: The hydroxyl groups enable hydrogen bonding and esterification, while the amine groups in this compound facilitate nucleophilic reactions and metal coordination. Toxicity: Pyridine-2,4-diyldimethanol requires stringent safety protocols (e.g., skin/eye rinsing) due to irritancy risks , whereas amine-containing analogs may exhibit different toxicity profiles.
Physicochemical Properties
Hypothetical comparisons based on structural analogs:
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